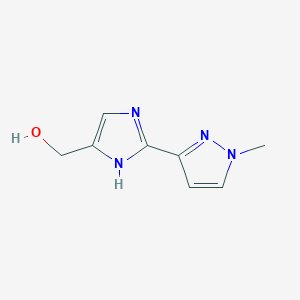
1-Boc-3-(4-propoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-propoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-propoxyphenyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 1-Boc-3-(4-propoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Propoxyphenyl Group: The 4-propoxyphenyl group is introduced through a substitution reaction, where a suitable precursor such as 4-propoxyphenyl bromide is reacted with the Boc-protected pyrrolidine under appropriate conditions.
化学反応の分析
1-Boc-3-(4-propoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
科学的研究の応用
1-Boc-3-(4-propoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-Boc-3-(4-propoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, while the 4-propoxyphenyl group can enhance binding affinity and selectivity for specific targets .
類似化合物との比較
1-Boc-3-(4-propoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-pyrrolidinol: This compound has a hydroxyl group instead of the 4-propoxyphenyl group, making it more hydrophilic and suitable for different synthetic applications.
N-Boc-3-pyrrolidinone: This compound contains a carbonyl group, which can participate in different types of chemical reactions compared to the 4-propoxyphenyl group.
Pyrrolidine-2,5-dione: This compound has a dione structure, which provides different reactivity and biological activity compared to this compound.
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-propoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-12-21-16-8-6-14(7-9-16)15-10-11-19(13-15)17(20)22-18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
InChIキー |
XJLJMGVGXNXIHQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


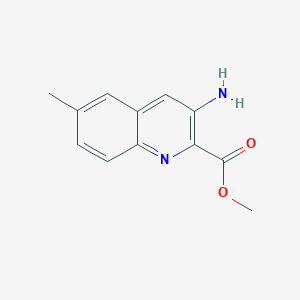
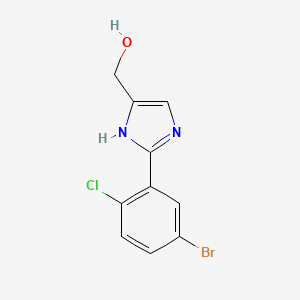
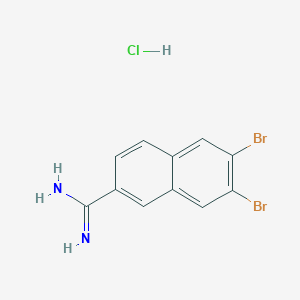
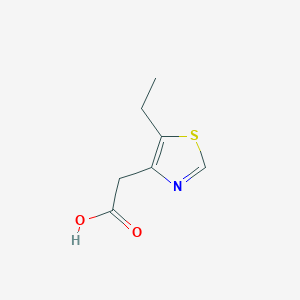
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
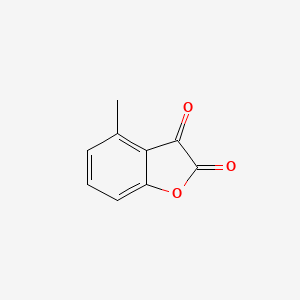
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
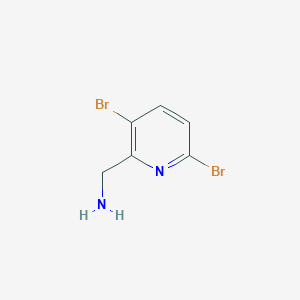
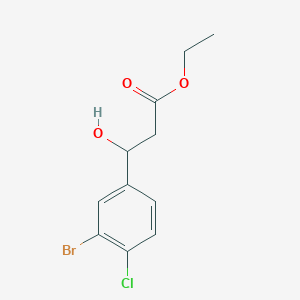

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
